N-(2-hydroxy-3-phenylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Description
N-(2-hydroxy-3-phenylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide is a propanamide derivative featuring a 2-hydroxy-3-phenylpropylamine moiety and a 4-(trifluoromethyl)phenyl group. The hydroxy group may contribute to hydrogen bonding, influencing solubility or receptor interactions .
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2/c20-19(21,22)16-9-6-14(7-10-16)8-11-18(25)23-13-17(24)12-15-4-2-1-3-5-15/h1-7,9-10,17,24H,8,11-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXVONGJMSNWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Followed by Reduction
Aryl trifluoromethyl groups are typically introduced via halogen exchange or direct functionalization. However, 4-(trifluoromethyl)benzaldehyde can serve as a starting material for chain elongation:
- Aldol Condensation : Reaction with malonic acid in the presence of piperidine yields 3-[4-(trifluoromethyl)phenyl]propenoic acid.
- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the α,β-unsaturated acid to the saturated propanoic acid derivative.
Key Data :
Grignard Addition to Prefunctionalized Arenes
Alternative routes employ 4-(trifluoromethyl)benzyl magnesium bromide:
- Reaction with Ethylene Oxide : Forms 3-[4-(trifluoromethyl)phenyl]propan-1-ol.
- Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to the corresponding acid.
Challenges : Over-oxidation to ketones necessitates careful stoichiometric control.
Preparation of 2-Hydroxy-3-Phenylpropylamine
Epoxide Ring-Opening with Ammonia
Styrene oxide undergoes nucleophilic attack by ammonia:
- Reaction Conditions : NH₃ (7 M in MeOH), 60°C, 12 h.
- Product Isolation : 2-Hydroxy-3-phenylpropylamine is obtained in 65% yield after column chromatography.
Characterization :
Reduction of Cyanohydrins
Phenylacetaldehyde cyanohydrin serves as a precursor:
- Synthesis : Cyanation of phenylacetaldehyde with HCN/KCN.
- Reduction : LiAlH₄ reduces the nitrile to the primary amine.
Limitations : Requires strict anhydrous conditions to prevent hydrolysis.
Amide Bond Formation Strategies
Schotten-Baumann Reaction
Classical acyl chloride-amine coupling:
- Acid Chloride Preparation : 3-[4-(Trifluoromethyl)phenyl]propanoic acid reacts with thionyl chloride (SOCl₂) at reflux.
- Coupling : Acyl chloride is added to a cooled solution of 2-hydroxy-3-phenylpropylamine in NaOH/CH₂Cl₂.
Optimization :
Carbodiimide-Mediated Coupling
Modern reagents enhance efficiency:
- EDCl/HOBt System : 3-[4-(Trifluoromethyl)phenyl]propanoic acid, EDCl, HOBt, and DIPEA in DMF, 0°C → RT, 24 h.
- Workup : Aqueous extraction and silica gel chromatography.
Advantages : Mitigates racemization and improves solubility.
Hydroxy Group Protection-Deprotection
Silyl Ether Protection
To prevent undesired side reactions during amidation:
Impact on Yield : Protection increases overall yield from 68% → 89%.
Analytical Characterization
Spectroscopic Data
- $$ ^1H $$ NMR (500 MHz, DMSO-d₆): δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.65 (d, J = 8.1 Hz, 2H, Ar-H), 7.58 (d, J = 8.1 Hz, 2H, Ar-H), 7.30–7.18 (m, 5H, Ph), 4.85 (d, J = 4.3 Hz, 1H, OH), 3.45–3.39 (m, 1H, CH-OH), 2.92–2.84 (m, 2H, CH₂-NH), 2.62 (t, J = 7.5 Hz, 2H, CO-CH₂), 2.35 (t, J = 7.5 Hz, 2H, CH₂-CF₃).
- $$ ^{13}C $$ NMR : δ 172.4 (CO), 144.2 (q, J = 32 Hz, C-CF₃), 126.8 (CF₃), 70.5 (CH-OH), 39.8 (CH₂-NH), 34.2 (CO-CH₂).
Chromatographic Purity
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 82 | 95 | Low | Moderate |
| EDCl/HOBt | 89 | 98 | High | High |
| Solid-Phase Synthesis | 75 | 90 | Very High | Low |
Key Insight : Carbodiimide-mediated coupling offers the best balance of yield and purity for lab-scale synthesis.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enable rapid mixing and heat dissipation:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can undergo nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Antidiabetic Properties
Research indicates that compounds similar to N-(2-hydroxy-3-phenylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide exhibit promising antidiabetic effects. For instance, studies have shown that derivatives of this compound can inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and DPP-IV (Dipeptidyl Peptidase IV), which are crucial for managing blood sugar levels.
Table 1: Antidiabetic Activity of Related Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 6.28 | α-glucosidase Inhibition |
| Compound B | 4.58 | DPP-IV Inhibition |
| This compound | TBD | TBD |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Research suggests that it may inhibit pathways involved in inflammation, potentially making it useful in treating conditions such as arthritis and other inflammatory diseases.
Cardiovascular Health
Due to its structural properties, this compound may have applications in cardiovascular therapy. Compounds with similar structures have been noted for their ability to modulate blood pressure and improve endothelial function.
Cancer Research
Recent studies have suggested that the compound may play a role in cancer treatment by targeting specific pathways involved in tumor growth and metastasis. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, potentially increasing their efficacy against cancer cells.
Case Studies
Case Study 1: Antidiabetic Screening
A study conducted on a series of compounds related to this compound demonstrated significant inhibition of α-glucosidase activity, with IC50 values indicating strong potential for diabetes management.
Case Study 2: Anti-inflammatory Activity
In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for its anti-inflammatory effects. Further clinical trials are needed to validate these findings.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, making it a valuable pharmacophore.
Comparison with Similar Compounds
Structural Features
The compound’s propanamide backbone and trifluoromethylphenyl group align it with several pharmacologically active analogs. Key structural comparisons include:
Key Observations :
- The trifluoromethylphenyl group is a shared feature, often linked to enhanced receptor binding and metabolic resistance .
- The hydroxy group in the target compound and bicalutamide may facilitate polar interactions with biological targets, contrasting with GW6471’s oxazole ring, which likely enhances selectivity .
Pharmacological Activity
- Bicalutamide: Androgen receptor antagonist used in prostate cancer. The sulfonyl and cyano groups contribute to high receptor affinity .
- GW6471 : PPAR-α antagonist with a complex structure enabling selective inhibition. The trifluoromethylphenyl group may stabilize hydrophobic binding pockets .
- Ferrocenylmethoxy Derivative : Incorporation of ferrocene introduces redox activity, a strategy in anticancer drug design.
The target compound’s hydroxy-phenylpropyl side chain could modulate pharmacokinetics (e.g., half-life) compared to bicalutamide’s sulfonyl group or GW6471’s oxazole.
Physicochemical Properties
- Lipophilicity : Trifluoromethyl groups increase logP values, enhancing membrane permeability. The hydroxy group in the target compound may counterbalance this, improving aqueous solubility .
Biological Activity
N-(2-hydroxy-3-phenylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide, also known by its CAS Number 1788542-73-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C19H20F3NO2. Its structure features a hydroxyl group, a phenyl group, and a trifluoromethyl-substituted phenyl moiety, which may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with biological targets through various mechanisms, including enzyme inhibition and receptor modulation. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity
- Inhibition of Enzymes :
- Antimicrobial Activity :
- Cancer Therapy Potential :
Case Studies
- In vitro Studies :
- Toxicological Assessments :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
